N-Acetyl-D-Galactosamine

Vue d'ensemble

Description

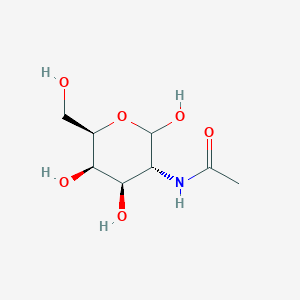

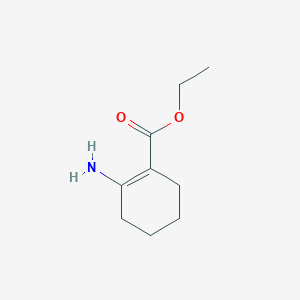

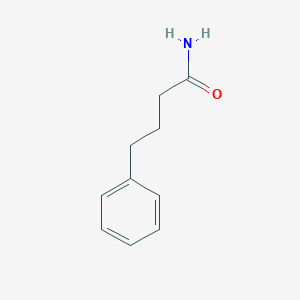

N-Acetyl-D-Galactosamine is an amino sugar and a derivative of galactose . It is a component of many O-linked and N-linked glycan structures . It is the D-enantiomer of N-acetylgalactosamine and has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is also a natural product found in Prunus persica, Homo sapiens, and other organisms .

Synthesis Analysis

N-Acetyl-D-Galactosamine can be synthesized from D-Tagatose via the Heyns Rearrangement . A facile strategy to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates has been developed . Both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf (OTf) 4 and Sc (OTf) 3, respectively .Molecular Structure Analysis

The molecular formula of N-Acetyl-D-Galactosamine is C8H15NO6 . The molecular weight is 221.21 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .Chemical Reactions Analysis

N-Acetyl-D-Galactosamine is involved in the glycosylation of proteins, which is a complex, multistep process that employs around 200 glycosyltransferase enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine (GalNAc) to the hydroxyl groups on serines and threonines in target peptides .Applications De Recherche Scientifique

Blood Group Antigenicity : N-Acetyl-D-Galactosamine plays a role in blood group A antigenicity through its transfer to mucin receptors and 2'-fucosyllactose by an enzyme in human serum and erythrocyte membranes (Kim, Perdomo, Bella, & Nordberg, 1971).

Hepatotoxicity Studies : It is used in pharmacometabonomic investigations to study the variability in response to galactosamine-induced liver injury, aiding in understanding hepatotoxicity and the metabolic shifts in response to toxins (Coen et al., 2012).

Optical Sensors for Health Monitoring : Advances in optical sensors using derivatives of N-Acetyl-D-Galactosamine are significant for assessing kidney health, detecting and treating infectious diseases, imaging cancer, and treating lysosomal disorders (Morsby & Smith, 2022).

Cancer Research and Drug Targeting : N-Acetyl-D-Galactosamine has implications in cancer research, especially concerning enzymes like pp-GalNAc-T6 which are upregulated in several cancers and could be potential drug targets (Banford & Timson, 2016).

Synthesis of Oligosaccharides : It serves as a building block for synthesizing oligosaccharides, with methods developed for efficient synthesis of various N-protected d-galactosamine derivatives (Wrodnigg, Lundt, & Stütz, 2006).

Golgi Apparatus Studies : N-Acetyl-D-Galactosamine is significant in studying the Golgi apparatus and its role in protein and glycoprotein secretion, as well as its cumulative inhibition effects (Bauer, Lukaschek, & Reutter, 1974).

Metabolism Research : Studies on its metabolism in rat liver provide insights into the metabolic pathways and the production of related compounds (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).

Antisense Oligonucleotides : It is used in targeted delivery systems, like in conjugates with antisense oligonucleotides, to enhance potency in gene expression suppression in liver cells (Prakash et al., 2014).

Hepatocyte Protection : N-Acetyl-D-Galactosamine is involved in studies related to hepatocyte protection against toxins, particularly in evaluating the cytoprotective properties of various compounds (González et al., 2009).

Propriétés

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-Galactosamine | |

CAS RN |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)